Apigenin-7-diglucuronide
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Overview
Description
Apigenin-7-diglucuronide is a flavonoid glycoside found in various medicinal plants. It is known for its anti-inflammatory and antioxidant activities. This compound has been studied for its potential health benefits, including its ability to protect retinas from bright light-induced photoreceptor degeneration by inhibiting retinal oxidative stress and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Apigenin-7-diglucuronide involves the glucuronidation of apigenin. One method involves the use of uridine diphosphate glucuronic acid as a glucuronide donor in the presence of glucuronosyltransferase enzymes. The reaction is typically carried out in an aqueous buffer at a pH of around 7.4 and a temperature of 37°C. The reaction mixture is then purified using chromatographic techniques to isolate the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological methods involving the use of genetically engineered microorganisms that express the necessary glucuronosyltransferase enzymes. These microorganisms are cultured in bioreactors under controlled conditions to produce the compound in large quantities. The product is then extracted and purified using standard industrial purification techniques such as high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions
Apigenin-7-diglucuronide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Halogens in an organic solvent such as dichloromethane at room temperature.
Major Products Formed
Oxidation: Formation of oxidized derivatives of this compound.
Reduction: Formation of reduced derivatives of this compound.
Substitution: Formation of substituted derivatives of this compound.
Scientific Research Applications
Apigenin-7-diglucuronide has a wide range of scientific research applications:
Chemistry: Used as a model compound to study glucuronidation reactions and the behavior of flavonoid glycosides.
Biology: Investigated for its role in cellular signaling pathways and its effects on gene expression.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Mechanism of Action
Apigenin-7-diglucuronide exerts its effects through several molecular targets and pathways:
Inhibition of Oxidative Stress: It inhibits the production of reactive oxygen species and enhances the activity of antioxidant enzymes.
Anti-inflammatory Effects: It suppresses the activation of nuclear factor-kappa B and mitogen-activated protein kinase signaling pathways, leading to a reduction in the production of inflammatory cytokines.
Anticancer Effects: It induces apoptosis and cell cycle arrest in cancer cells by modulating various signaling pathways, including the p53 and Bcl-2 pathways.
Comparison with Similar Compounds
Similar Compounds
Apigenin-7-O-glucuronide: Another glucuronide derivative of apigenin with similar anti-inflammatory and antioxidant activities.
Luteolin-7-O-diglucuronide: A flavonoid glycoside with similar anti-inflammatory and antioxidant properties.
Baicalin: A flavonoid glycoside with anti-inflammatory, antioxidant, and anticancer activities.
Uniqueness
Apigenin-7-diglucuronide is unique due to its dual glucuronide groups, which enhance its solubility and bioavailability compared to other similar compounds. This makes it a more effective compound for therapeutic applications .
Properties
CAS No. |
74696-01-8 |
---|---|
Molecular Formula |
C27H26O17 |
Molecular Weight |
622.5 g/mol |
IUPAC Name |
(2R,3R,4R,5S,6S)-6-[(2R,3S,4R,5R,6R)-6-carboxy-4,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H26O17/c28-9-3-1-8(2-4-9)13-7-12(30)15-11(29)5-10(6-14(15)41-13)40-27-23(19(34)18(33)22(43-27)25(38)39)44-26-20(35)16(31)17(32)21(42-26)24(36)37/h1-7,16-23,26-29,31-35H,(H,36,37)(H,38,39)/t16-,17-,18-,19-,20+,21-,22-,23+,26-,27+/m1/s1 |
InChI Key |
SJFTVAAHLRFBST-NSHQGHFVSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)C(=O)O)O)O)O[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O5)C(=O)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)O |
Synonyms |
Apigenin 7-O-diglucuronide; 5-Hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl O-b-D-glucopyranuronosyl-b-D-glucopyranosiduronic acid |
Origin of Product |
United States |
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